5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid
Description
Properties
IUPAC Name |
3-hydroxy-5-(4-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-20-15(19)10-4-2-9(3-5-10)11-6-12(14(17)18)8-13(16)7-11/h2-8,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPRNIDKFQUJNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690703 | |
| Record name | 5-Hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258611-76-5 | |
| Record name | 5-Hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkaline Demethylation and Aromatic Coupling
A two-step synthesis leveraging demethylation and cross-coupling reactions provides a viable route to the target compound. First, 3-bromo-5-methoxybenzoic acid is subjected to a Suzuki-Miyaura coupling with 4-methoxycarbonylphenylboronic acid under palladium catalysis. This forms the biaryl intermediate, 3-(4-methoxycarbonylphenyl)-5-methoxybenzoic acid. Subsequent demethylation of the 5-methoxy group is achieved using alkali hydroxide in ethylene glycol, a method adapted from the demethylation of 3,4,5-trimethoxybenzoic acid (TMBA) .
Reaction Conditions
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Coupling Step : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 M), DMF/H₂O (4:1), 80°C, 12 hours.
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Demethylation : NaOH (3.2 mol), ethylene glycol (400 g/mol substrate), 160–195°C, 1 hour .
Yield Optimization
-
The coupling step achieves ~85% yield, while demethylation provides 77% yield after crystallization .
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Impurities such as residual methoxy derivatives are minimized through controlled distillation of ethylene glycol monomethyl ether .
Condensation via DCC/DMAP-Mediated Esterification
A condensation strategy using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) enables the formation of the methoxycarbonylphenyl moiety. Starting with 5-hydroxy-3-iodobenzoic acid, this method involves coupling with methyl 4-hydroxybenzoate under anhydrous conditions. The hydroxyl group is protected as a methoxy ether prior to coupling, followed by deprotection via acidic hydrolysis.
Key Steps
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Protection : 5-hydroxybenzoic acid is methylated using K₂CO₃ and methyl iodide in acetone (yield: 92%) .
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Coupling : DCC (1.2 eq) and DMAP (0.1 eq) in dichloromethane, 24 hours at 25°C .
Challenges
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Competing decarboxylation occurs at temperatures >100°C, necessitating strict thermal control .
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Column chromatography (silica gel, hexane/EtOAc) is required to isolate the product (purity >98%) .
Direct Carboxylation via Grignard Reaction
A less conventional route involves the Grignard addition of 4-methoxycarbonylphenylmagnesium bromide to 3,5-dihydroxybenzoic acid methyl ester. After quenching with CO₂, the ester is hydrolyzed to yield the target compound.
Procedure
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Grignard Formation : 4-bromophenyl methyl ester + Mg in THF, 0°C .
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Carboxylation : CO₂ gas bubbled into the reaction mixture, followed by H₂O hydrolysis.
Performance Metrics
-
Overall yield: 58% due to side reactions during carboxylation.
Comparative Analysis of Methods
| Parameter | Alkaline Demethylation | DCC/DMAP Condensation | Grignard Carboxylation |
|---|---|---|---|
| Yield (%) | 77 | 85 | 58 |
| Purity (%) | >99 | 98 | 89 |
| Reaction Time (h) | 13 | 24 | 20 |
| Scalability | High | Moderate | Low |
| Key Advantage | Low impurity | High selectivity | Simple reagents |
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of 5-oxo-3-(4-methoxycarbonylphenyl)benzoic acid.
Reduction: Formation of 5-hydroxy-3-(4-hydroxymethylphenyl)benzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
One notable application of 5-hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid is its potential as an antimicrobial agent. Studies have shown that derivatives of hydroxybenzoic acids exhibit significant antifungal activity. For instance, a study synthesized various hydroxybenzoic acid ester conjugates and tested their activity against phytopathogenic fungi. Some conjugates demonstrated enhanced fungicidal activities, suggesting that similar derivatives may hold promise for developing new antifungal treatments .
Anti-inflammatory Effects
Research indicates that benzoic acid derivatives can possess anti-inflammatory properties. A series of ligustrazine-benzoic acid derivatives were evaluated for their protective effects against neurotoxicity, revealing promising results in promoting cell survival under stress conditions . This suggests that this compound may also contribute to anti-inflammatory therapies.
Agricultural Applications
Fungicides
The fungicidal activity of hydroxybenzoic acid derivatives makes them suitable candidates for agricultural applications. The aforementioned study on hydroxybenzoic acid conjugates revealed that certain compounds exhibited potent activity against Rhizoctonia solani, a common plant pathogen. The most effective conjugate showed an EC50 value significantly lower than the control compound phenazine-1-carboxylic acid, indicating a strong potential for developing agricultural fungicides .
Material Science
Plasticizers and Polymers
Another application of benzoic acid derivatives, including this compound, is their role as plasticizers. Benzoate plasticizers are synthesized from benzoic acid and are used to enhance the flexibility and durability of polymers. This application is particularly relevant in the production of environmentally friendly alternatives to traditional phthalate-based plasticizers .
Case Studies
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the methoxycarbonyl group can undergo ester hydrolysis. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of the target compound with analogs identified in the evidence:
Reactivity and Stability
Physicochemical Properties
- Solubility : Hydroxyl groups improve water solubility, but the methoxycarbonyl ester reduces polarity. For example, 4-(methoxycarbonyl)benzoic acid () is less water-soluble than its carboxylic acid counterpart due to the ester moiety .
- Acidity: The hydroxyl group at position 5 in the target compound increases acidity relative to non-hydroxylated analogs like 4-(methoxycarbonyl)benzoic acid.
Biological Activity
5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid, also known as a derivative of benzoic acid, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C15H14O4
- CAS Number : 1258611-76-5
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several chemical reactions, including:
- Starting Materials : Common precursors include commercially available benzoic acid derivatives.
- Reaction Conditions : The synthesis may employ methods such as esterification or coupling reactions under controlled conditions to yield the desired compound.
Biological Activities
Research indicates that this compound exhibits various biological activities, primarily focusing on its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Studies have shown that this compound can inhibit inflammatory pathways. For instance, it may block the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity was evidenced in in vitro assays where the compound demonstrated a significant reduction in cytokine levels compared to control groups.
Anticancer Properties
In vitro studies have also highlighted the potential anticancer effects of this compound. It has been observed to induce apoptosis in cancer cell lines, suggesting its ability to trigger programmed cell death. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Neuroprotective | Protective effects against neurotoxicity |
Case Study: Neuroprotective Effects
A notable study investigated the neuroprotective effects of related benzoic acid derivatives against cobalt chloride-induced neurotoxicity in PC12 cells. Compounds similar to this compound showed promising results in preserving neuronal integrity and function, indicating potential applications in neurodegenerative diseases .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could also modulate receptor activity that influences cell survival and apoptosis.
Q & A
Q. What are the standard synthetic routes for 5-hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves substitution or condensation reactions using precursors like 4-(methoxycarbonyl)benzoic acid derivatives. For example, coupling reactions with hydroxybenzoic acid derivatives under acidic or basic conditions (e.g., using H₂SO₄ or K₂CO₃ as catalysts) are common . Optimization includes adjusting temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometric ratios of reactants to maximize yield. Reaction progress is monitored via TLC or HPLC .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ = 254 nm. Structural confirmation employs NMR (¹H/¹³C), FT-IR (carboxylic acid C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) . For crystalline samples, X-ray diffraction provides definitive confirmation of molecular geometry .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the methoxycarbonyl group or oxidation of the phenolic -OH group. Desiccants like silica gel are used to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?
- Methodological Answer : Contradictions may arise from tautomerism (phenol ↔ keto forms) or solvent-induced shifts. Use deuterated DMSO or CDCl₃ to stabilize specific tautomers. For ambiguous peaks, 2D NMR techniques (COSY, HSQC) clarify coupling relationships. Computational methods (DFT calculations) predict chemical shifts and validate experimental data .
Q. What experimental strategies are employed to study its biological activity, such as enzyme inhibition or receptor binding?
- Methodological Answer :
- Enzyme assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition kinetics (IC₅₀) .
- Receptor binding : Radiolabeled ligands (³H or ¹⁴C) in competitive binding assays with membrane preparations .
- Cell-based studies : Assess cytotoxicity (MTT assay) and apoptotic markers (caspase-3 activation) in cancer cell lines .
Q. How can degradation pathways of this compound be modeled in environmental or biological systems?
- Methodological Answer :
- Hydrolysis studies : Incubate at varying pH (2–12) and temperatures (25–60°C), analyzing degradation products via LC-MS .
- Photodegradation : Expose to UV light (λ = 254–365 nm) and identify radicals via ESR spectroscopy .
- Microbial degradation : Use soil or wastewater microcosms with LC-MS/MS to track metabolite formation .
Q. What computational approaches predict its physicochemical properties (e.g., logP, pKa) for drug design?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
